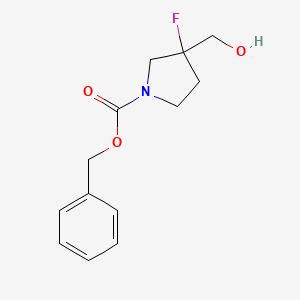
1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C14H11BrO2 and a molecular weight of 291.14 g/mol It is characterized by the presence of a bromonaphthalene moiety attached to a cyclopropane carboxylic acid group
Preparation Methods
The synthesis of 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid typically involves the following steps:
Bromination of Naphthalene: The starting material, naphthalene, undergoes bromination to introduce a bromine atom at the 8-position, forming 8-bromonaphthalene.
Cyclopropanation: The bromonaphthalene derivative is then subjected to cyclopropanation, where a cyclopropane ring is formed at the 2-position.
Carboxylation: Finally, the cyclopropane derivative is carboxylated to introduce the carboxylic acid group at the 1-position
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as catalytic processes and high-throughput screening.
Chemical Reactions Analysis
1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The bromonaphthalene moiety can engage in π-π interactions, while the cyclopropane ring provides rigidity to the molecule, influencing its binding affinity and specificity. The carboxylic acid group can form hydrogen bonds, further stabilizing the interactions with target molecules .
Comparison with Similar Compounds
Similar compounds to 1-(8-Bromonaphthalen-2-YL)cyclopropane-1-carboxylic acid include:
1-(8-Chloronaphthalen-2-YL)cyclopropane-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(8-Fluoronaphthalen-2-YL)cyclopropane-1-carboxylic acid: Contains a fluorine atom, offering different electronic properties.
1-(8-Iodonaphthalen-2-YL)cyclopropane-1-carboxylic acid: Features an iodine atom, which can participate in different types of reactions compared to bromine.
The uniqueness of this compound lies in its specific reactivity and the balance of steric and electronic effects provided by the bromine atom.
Properties
IUPAC Name |
1-(8-bromonaphthalen-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO2/c15-12-3-1-2-9-4-5-10(8-11(9)12)14(6-7-14)13(16)17/h1-5,8H,6-7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFKSCXIZHCBAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=CC=C3Br)C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![tert-butyl N-[(1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]carbamate](/img/structure/B8011964.png)
![1-{1-[(tert-Butoxy)carbonyl]azetidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B8011968.png)

